Boc-alpha-methyl-L-aspartic acid
Overview
Description
Boc-alpha-methyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis and as an intermediate in various organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. This is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in methanol for Boc group removal.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of free amino acids or other substituted derivatives.
Scientific Research Applications
Boc-alpha-methyl-L-aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules. In biology, it is used to study enzyme-substrate interactions and protein folding. In medicine, it is utilized in the development of pharmaceuticals and as a precursor for drug synthesis .
Mechanism of Action
The mechanism of action of Boc-alpha-methyl-L-aspartic acid involves its role as a protected amino acid derivative. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
- Boc-L-aspartic acid
- Boc-L-glutamic acid
- Boc-L-alanine
Comparison: Boc-alpha-methyl-L-aspartic acid is unique due to the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound. Compared to Boc-L-aspartic acid, the alpha-methyl derivative exhibits different reactivity patterns and is used in specific synthetic applications where steric effects are desired .
Biological Activity
Boc-alpha-methyl-L-aspartic acid (Boc-α-Me-Asp) is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a methyl group. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and neurobiology, due to its unique structural properties and biological activities.
Boc-α-Me-Asp is synthesized through the protection of L-aspartic acid's amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is typically conducted under anhydrous conditions to maintain the stability of the Boc group. The structure of Boc-α-Me-Asp can be represented as follows:
The mechanism of action for Boc-α-Me-Asp primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during peptide synthesis. Upon deprotection under acidic conditions, the free amino group can engage in various biochemical reactions, including peptide bond formation and enzyme catalysis.
Biological Activity
1. Neuropharmacological Effects:
Boc-α-Me-Asp has been studied for its potential neuropharmacological effects, particularly as an antagonist at glutamate receptors. This compound's structural modifications confer unique binding properties that can influence receptor activity and downstream signaling pathways.
2. Enzyme Interactions:
Research indicates that Boc-α-Me-Asp can interact with various enzymes involved in metabolic pathways. For instance, it has been used to study enzyme-substrate interactions, providing insights into protein folding and function .
3. Tumor Imaging:
Boc-α-Me-Asp derivatives have been explored in the context of tumor imaging. The compound's ability to cross the blood-brain barrier (BBB) via L-type amino acid transporters (LATs) makes it a candidate for developing radiotracers for positron emission tomography (PET) imaging in gliomas. Studies have shown that α-methyl substitution alters the uptake characteristics of these compounds in tumor models, influencing their efficacy as imaging agents .
Comparative Analysis
The following table summarizes the biological activities and applications of Boc-α-Me-Asp compared to other related compounds:
Compound | Biological Activity | Applications |
---|---|---|
This compound | Glutamate receptor antagonist; enzyme substrate | Tumor imaging; peptide synthesis |
Boc-L-aspartic acid | Moderate receptor activity | Peptide synthesis |
Boc-L-glutamic acid | Glutamate receptor agonist | Neurotransmitter studies |
Boc-L-alanine | Minimal receptor interaction | General peptide synthesis |
Case Studies
Several studies have highlighted the biological significance of Boc-α-Me-Asp:
- Study on Tumor Imaging: A study demonstrated that Boc-α-Me-Asp derivatives exhibit enhanced uptake in glioma models compared to their α-hydrogen counterparts. This property was attributed to their selective transport through LATs, which are overexpressed in tumor tissues .
- Enzyme Interaction Analysis: Research involving enzyme kinetics showed that Boc-α-Me-Asp could serve as a substrate for certain enzymes, providing critical data on its role in metabolic pathways and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCRWFYQLYYCO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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